Me-PEG18-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-PEG18-NH2 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is particularly valuable due to its ability to enhance the solubility and bioavailability of PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-PEG18-NH2 typically involves the reaction of methoxy polyethylene glycol (Me-PEG) with a suitable amine source. The process generally includes the following steps:
Activation of Me-PEG: Me-PEG is activated using a suitable activating agent such as p-nitrophenyl chloroformate.
Amine Coupling: The activated Me-PEG is then reacted with an amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Me-PEG are activated using industrial-grade activating agents.
Amine Coupling in Bulk: The activated Me-PEG is reacted with an amine source in large reactors, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Me-PEG18-NH2 primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in conjugation reactions with various functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Conjugation Reactions: Reagents such as NHS esters and maleimides are used under mild conditions to form stable conjugates.
Major Products
The major products formed from these reactions include various conjugates of this compound with other molecules, enhancing their solubility and stability.
Scientific Research Applications
Me-PEG18-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Enhances the solubility and bioavailability of biologically active molecules.
Medicine: Used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Employed in the formulation of various industrial products requiring enhanced solubility and stability
Mechanism of Action
Me-PEG18-NH2 functions as a linker in PROTACs, connecting the ligand for the target protein to the ligand for the E3 ubiquitin ligase. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety enhances the solubility and bioavailability of the PROTAC molecule, ensuring efficient delivery and action .
Comparison with Similar Compounds
Similar Compounds
Me-PEG12-NH2: A shorter PEG-based linker with similar properties but lower solubility enhancement.
Me-PEG24-NH2: A longer PEG-based linker offering greater solubility but potentially lower bioavailability due to increased molecular weight.
Uniqueness
Me-PEG18-NH2 strikes a balance between solubility and bioavailability, making it a preferred choice for many applications. Its intermediate chain length provides optimal properties for enhancing the performance of PROTACs and other conjugates .
Properties
Molecular Formula |
C37H77NO18 |
---|---|
Molecular Weight |
824.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C37H77NO18/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h2-38H2,1H3 |
InChI Key |
MCLQHANYXBYONF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.